3-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-1-(oxan-4-yl)urea
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Overview
Description
3-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-1-(oxan-4-yl)urea is a complex organic compound with a unique structure that combines a dimethylamino group, a hydroxyethyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-1-(oxan-4-yl)urea typically involves multiple stepsThe final step involves the formation of the urea linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-1-(oxan-4-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-1-(oxan-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- 1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)carbamate
Uniqueness
3-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-1-(oxan-4-yl)urea is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-19(2)14-5-3-12(4-6-14)15(20)11-17-16(21)18-13-7-9-22-10-8-13/h3-6,13,15,20H,7-11H2,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJMOAWHSFFDAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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